4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a [1,3]thiazolo[5,4-b]pyridine core fused to a phenyl ring, substituted with a 4-fluoro and 3-(trifluoromethyl) group on the benzene sulfonamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazolo-pyridine core may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3O2S2/c20-15-8-7-13(10-14(15)19(21,22)23)30(27,28)26-12-5-3-11(4-6-12)17-25-16-2-1-9-24-18(16)29-17/h1-10,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITYLDDYNSIDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine and Trifluoromethyl Groups: These groups are typically introduced via electrophilic fluorination and trifluoromethylation reactions, respectively.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind selectively to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s [1,3]thiazolo[5,4-b]pyridine core distinguishes it from analogs with pyrazolo[3,4-d]pyrimidine or simpler pyridine-sulfonamide scaffolds .
- Suzuki-Miyaura coupling (used in ) is a plausible synthetic route for the target compound, given its aryl-boronic acid intermediates.
- The trifluoromethyl group in the target compound may confer superior metabolic stability compared to methyl or oxo substituents in analogs .
Antimicrobial and Herbicidal Activity
Triazolothiadiazoles (e.g., 3-(α-naphthylmethylene)-6-alkyl/aryl derivatives) exhibit broad-spectrum antimicrobial and herbicidal activity, attributed to their heterocyclic cores and lipophilic substituents . The target compound’s thiazolo-pyridine scaffold may similarly interact with microbial enzymes or plant hormone receptors.
Vasodilatory Potential
Triazolothiadiazoles with pyridyl substituents (e.g., 3-(3’-pyridyl)-s-triazolo[3,4-b]thiadiazoles) demonstrate vasodilatory effects, likely mediated by nitric oxide pathways . The target compound’s sulfonamide group and fluorine atoms could enhance binding to vascular targets.
Physicochemical Properties
- Thermal Stability : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) exhibit melting points >170°C, suggesting the target compound may similarly resist thermal degradation.
Biological Activity
The compound 4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic molecule notable for its unique structural features, which include a thiazolo[5,4-b]pyridine core and multiple fluorine substitutions. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , highlighting its diverse functional groups. The presence of the sulfonamide group enhances its reactivity and potential biological interactions.
Research indicates that this compound acts primarily as an agonist for sphingosine-1-phosphate receptors (S1P) , specifically targeting S1P1 and S1P5. These receptors play crucial roles in various physiological processes such as immune response and vascular development. The dual action on S1P receptors suggests potential therapeutic applications in conditions like multiple sclerosis and cardiovascular diseases .
Anticancer Properties
Several studies have demonstrated the anticancer potential of compounds with similar structures. For instance, sulfonamide derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical pathways such as PI3K/AKT/mTOR, leading to reduced cell proliferation .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-fluoro-N-(...) | A431 (epidermoid carcinoma) | < 10 | PI3K inhibition |
| 4-fluoro-N-(...) | Jurkat (T-cell leukemia) | < 15 | Apoptosis induction |
Antimicrobial Activity
The sulfonamide moiety is known for its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to inhibit folic acid synthesis in bacteria .
Case Studies
- Anticancer Activity : A study evaluating the cytotoxicity of various thiazole derivatives found that compounds similar to 4-fluoro-N-(...) exhibited significant activity against A431 and Jurkat cells, with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation into sulfonamide derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of thiazole-containing compounds. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole core can significantly impact efficacy against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
